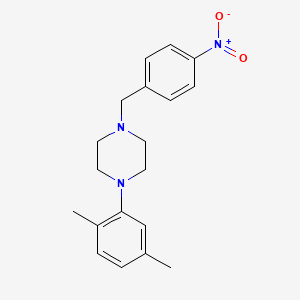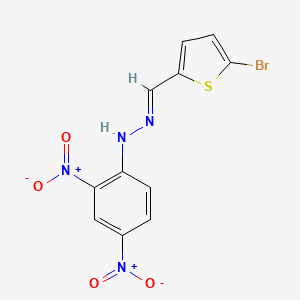![molecular formula C19H23N3O3 B5693777 N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anticancer agent. DMXAA was first synthesized in 1998 and has since been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide is not fully understood. However, it is believed that N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide works by activating the immune system to attack cancer cells. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to increase the production of cytokines, which are signaling molecules that regulate the immune response. This activation of the immune system leads to the destruction of the tumor vasculature, which deprives the tumor of nutrients and oxygen, ultimately leading to tumor cell death.
Biochemical and Physiological Effects:
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interferon-gamma (IFN-gamma), and interleukin-6 (IL-6). N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of new blood vessels. This inhibition of VEGF leads to the destruction of the tumor vasculature.
実験室実験の利点と制限
One advantage of using N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is that it has been shown to have antitumor activity against a variety of cancer cell lines. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells. However, one limitation of using N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in lab experiments is that its mechanism of action is not fully understood. Additionally, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have toxic effects on the liver and kidneys in preclinical studies.
将来の方向性
There are several future directions for research on N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide. One area of research is to further investigate the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide. This could lead to the development of more effective anticancer agents that work through similar mechanisms. Another area of research is to investigate the potential use of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in combination with other drugs, such as immunotherapy drugs, to enhance its anticancer activity. Finally, more research is needed to investigate the toxic effects of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in humans and to develop strategies to minimize these effects.
合成法
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with diethylamine and 4-bromo-2-methylacetanilide. The resulting product is then purified through a series of chromatography steps to obtain N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide in its pure form.
科学的研究の応用
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been studied for its potential use as an anticancer agent. In preclinical studies, N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has been shown to have antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has also been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and paclitaxel, in killing cancer cells.
特性
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-5-21(6-2)16-9-10-17(14(4)11-16)20-19(23)15-8-7-13(3)18(12-15)22(24)25/h7-12H,5-6H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVCUTFYYYWGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


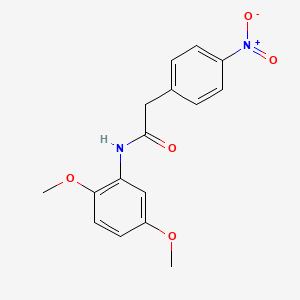


![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
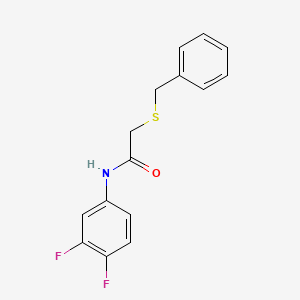
![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
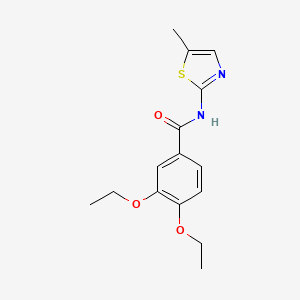
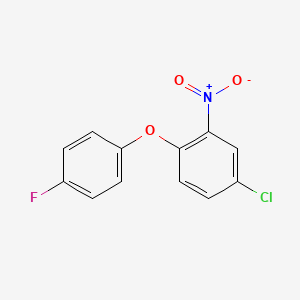
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
